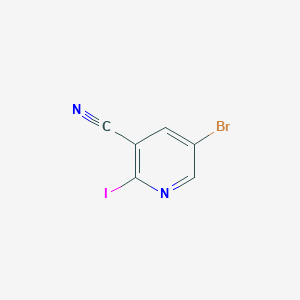

5-Bromo-2-iodo-pyridine-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrIN2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOVGYLFWLJYBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthetic Analysis and Design Considerations for 5 Bromo 2 Iodo Pyridine 3 Carbonitrile

Primary Disconnections: Pyridine (B92270) Core, Halogenation Sites, and Nitrile Functionality

Retrosynthetic analysis begins by identifying the most logical bonds to disconnect. For 5-Bromo-2-iodo-pyridine-3-carbonitrile, the primary disconnections involve the bonds between the pyridine core and its functional groups: the C-Br bond at the 5-position, the C-I bond at the 2-position, and the C-CN bond at the 3-position. This approach is known as Functional Group Interconversion (FGI) and C-X disconnection (where X is a heteroatom or, in this case, a functional group). lkouniv.ac.inslideshare.net

The three main disconnections are:

C5-Br Bond: Disconnecting the bromine atom.

C2-I Bond: Disconnecting the iodine atom.

C3-CN Bond: Disconnecting the nitrile group.

These disconnections suggest that the synthesis can be achieved by the sequential introduction of these three groups onto a pyridine ring or a pre-substituted pyridine intermediate. The challenge lies in the order of these introductions, as each substituent electronically modifies the ring and directs subsequent functionalization.

A more fundamental disconnection would involve breaking the C-N and C-C bonds of the pyridine ring itself, suggesting a synthesis from acyclic precursors, such as a 1,5-dicarbonyl compound reacting with an ammonia (B1221849) source. slideshare.netyoutube.com However, for polysubstituted pyridines, it is often more practical and efficient to perform substitutions on an existing pyridine core.

The analysis can be visualized as follows:

This leads to several potential precursor molecules, such as 2,5-dihalopyridines, pyridine-3-carbonitrile (B1148548), or aminopyridines that can be converted to the desired functionalities.

Strategic Order of Substituent Introduction: Halogens versus Nitrile

The order in which the bromine, iodine, and nitrile groups are introduced is the most critical strategic consideration. The electronic properties of the substituents heavily influence the reactivity and regioselectivity of the pyridine ring.

Nitrile Group (-CN): This is a strongly deactivating, electron-withdrawing group that directs electrophilic substitution to the meta-position (C5). Its presence would make subsequent electrophilic halogenation at other positions difficult.

Halogens (-Br, -I): These are also deactivating groups due to their inductive electron-withdrawing effect, but they can act as ortho-, para-directors in aromatic systems. In the electron-deficient pyridine ring, their directing effects are more complex and often require specific reaction conditions or activation of the ring. nih.gov

Considering these effects, two general strategies emerge: "Halogen First" or "Nitrile First".

Strategy A: Halogen First

This strategy prioritizes the introduction of the bromine and iodine atoms onto the pyridine ring before the cyano group. A plausible pathway could start from 2,5-dibromopyridine (B19318), a commercially available starting material.

Selective Iodination: One bromine atom must be selectively replaced with iodine. The C2 position of pyridine is more susceptible to nucleophilic substitution than other positions. Furthermore, a halogen-metal exchange at the more reactive 2-position of 2,5-dibromopyridine followed by quenching with an iodine source is a viable route to 5-Bromo-2-iodopyridine. chemicalbook.comresearchgate.net

Introduction of the Nitrile Group: The final step would be the introduction of the nitrile group at the C3 position. Direct C-H cyanation of the 5-Bromo-2-iodopyridine intermediate is challenging due to the deactivating nature of the halogens. A more common approach involves the functionalization of an existing group. For example, a 3-amino group could be converted to the nitrile via a Sandmeyer reaction, or a 3-bromo/iodo group could be displaced with a cyanide source, often using palladium catalysis. The synthesis of the related 2-amino-5-bromo-3-iodopyridine (B1270907) highlights that sequential halogenation followed by further functionalization is a feasible strategy. ijssst.info

Strategy B: Nitrile First

This approach would begin with pyridine-3-carbonitrile.

Halogenation: The nitrile group at C3 would direct subsequent electrophilic halogenation to the C5 position. However, the strong deactivation of the ring would likely require harsh reaction conditions. chemrxiv.orgresearchgate.net

Second Halogenation/Functionalization: Introducing the second halogen at the C2 position would be even more difficult. An alternative might involve N-oxidation of the pyridine ring to increase its reactivity towards certain substitutions.

A comparative analysis suggests that the "Halogen First" strategy is generally more practical, as it starts with a readily available, symmetrically substituted precursor and leverages more reliable and regioselective transformations like halogen-metal exchange.

| Strategy | Initial Step | Intermediate(s) | Final Step | Feasibility Assessment |

| Halogen First | Start with 2,5-dibromopyridine | 5-Bromo-2-iodopyridine, 5-Bromo-2-iodo-3-aminopyridine | Cyanation at C3 (e.g., Sandmeyer reaction) | High. Utilizes known regioselective reactions like halogen-metal exchange. |

| Nitrile First | Start with pyridine-3-carbonitrile | 5-Bromo-pyridine-3-carbonitrile | Iodination at C2 | Low. Strong deactivation by the nitrile group makes subsequent halogenations difficult and poorly selective. |

This table provides an interactive comparison of the primary synthetic strategies.

Identification of Key Synthons and Advanced Pyridine Intermediates

Based on the preferred "Halogen First" retrosynthetic pathway, we can identify the key synthons (idealized ionic fragments) and their corresponding synthetic equivalents (actual reagents). We can also pinpoint crucial advanced pyridine intermediates that serve as stepping stones to the final product.

Key Synthons and Synthetic Equivalents:

The disconnections lead to the following conceptual fragments and their real-world reagent equivalents:

| Disconnection | Synthon | Synthetic Equivalent (Reagent) |

| C3-CN | "CN+" (Electrophilic Cyanide) | N-Cyanopyridinium salts, Cyanogen bromide |

| "CN-" (Nucleophilic Cyanide) | NaCN, KCN, CuCN, Zn(CN)₂ | |

| C5-Br | "Br+" (Electrophilic Bromine) | Br₂, N-Bromosuccinimide (NBS) |

| C2-I | "I+" (Electrophilic Iodine) | I₂, N-Iodosuccinimide (NIS) |

This interactive table outlines the key synthons and their corresponding chemical reagents.

Advanced Pyridine Intermediates:

The synthesis would not proceed from pyridine itself but rather from more complex, pre-functionalized pyridine derivatives. These advanced intermediates are critical for achieving the desired substitution pattern.

2,5-Dibromopyridine: A common and commercially available starting material for the "Halogen First" approach.

5-Bromo-2-iodopyridine: A key intermediate formed by the selective exchange of one bromine for an iodine. This compound can be synthesized from 2,5-dibromopyridine. chemicalbook.com

2-Amino-5-bromopyridine (B118841): An alternative starting point. The amino group is an excellent directing group and can be later converted into an iodo group (via Sandmeyer reaction) or used to facilitate ortho-lithiation to introduce another substituent. ijssst.info

2-Amino-5-bromo-3-iodopyridine: This intermediate is structurally very close to the target molecule. ijssst.infogoogle.com The amino group at the 2-position would need to be replaced by iodine, and a nitrile group introduced at the 3-position. A more direct route would be the conversion of a 2-amino-5-bromo-3-(placeholder)pyridine, where the amino group is ultimately diazotized and displaced by iodine, and the placeholder is converted to a nitrile.

The most promising synthetic route therefore involves the careful orchestration of reactions on advanced intermediates like 2,5-dibromopyridine or 2-amino-5-bromopyridine, focusing on regioselective halogen-metal exchanges, directed lithiation, and functional group interconversions to install the three substituents in the correct positions.

Chemical Reactivity and Transformational Potential of 5 Bromo 2 Iodo Pyridine 3 Carbonitrile

Differentiated Reactivity of the Halogen Substituents (Bromine and Iodine)

The primary advantage of possessing both bromine and iodine on the same aromatic scaffold lies in their differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the stronger carbon-bromine (C-Br) bond. This reactivity gradient (I > OTf > Br >> Cl) is the cornerstone of its utility, enabling selective functionalization at the C2 position while leaving the C5-bromo group intact for subsequent modifications. wikipedia.orgyoutube.com

The greater reactivity of the C2-iodide allows for chemoselective carbon-carbon bond formation at this position. nih.gov By carefully selecting the catalyst, ligands, and reaction conditions, various coupling partners can be introduced at the C2 position with high precision.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with the aryl iodide. For dihalo-substituted pyridines, the reaction can be directed to selectively occur at the iodine-bearing carbon. nih.govmdpi.com

Sonogashira Coupling: This powerful reaction forms a C(sp²)-C(sp) bond between the C2-iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. youtube.comorganic-chemistry.org The higher reactivity of the C-I bond ensures that the coupling proceeds exclusively at the C2 position, yielding a 2-alkynyl-5-bromopyridine derivative. researchgate.netrsc.org

Negishi Coupling: Involving the reaction of an organozinc reagent with the aryl halide, the Negishi coupling also follows the established reactivity pattern, allowing for selective C-C bond formation at the C2-iodide site. wikipedia.org

Table 1: Examples of Selective Cross-Coupling Reactions on Dihalopyridine Scaffolds This table presents reactions on analogous dihalopyridine systems to illustrate the principle of selective reactivity.

| Coupling Reaction | Substrate Analogue | Coupling Partner | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Suzuki | 2-Iodo-5-bromopyridine | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 85-95°C | 2-Aryl-5-bromopyridine |

| Sonogashira | 2-Iodo-5-bromopyridine | Terminal Alkyne | Pd(PPh₃)₄, CuI, Amine Base | 2-Alkynyl-5-bromopyridine |

| Negishi | 2-Iodo-5-bromopyridine | Organozinc Halide | Pd(PPh₃)₄ or Ni(acac)₂ | 2-Alkyl/Aryl-5-bromopyridine |

Once the C2 position has been selectively functionalized, the remaining C5-bromo group serves as a handle for a second, distinct transformation. This two-step, or sequential, cross-coupling strategy is a powerful tool for creating complex and unsymmetrically substituted pyridines. nih.gov After an initial Suzuki or Sonogashira reaction at the C2-iodide, the resulting 2-substituted-5-bromopyridine-3-carbonitrile can be subjected to another cross-coupling reaction. For this second step, more forcing conditions or different catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, may be required to activate the less reactive C-Br bond. nih.gov

This orthogonal functionalization allows for the programmed introduction of two different substituents onto the pyridine (B92270) core, a strategy widely used in the synthesis of pharmaceuticals, agrochemicals, and materials.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction can also be performed with high selectivity on dihalo-heterocycles. When 5-bromo-2-iodo-pyridine-3-carbonitrile is subjected to Buchwald-Hartwig conditions with an amine, the reaction preferentially occurs at the more reactive C2-iodide position, especially under milder conditions. nih.govresearchgate.net This allows for the selective introduction of an amino substituent at C2. Subsequent C-N or C-C coupling at the C5-bromo position can then be pursued, further demonstrating the molecule's utility in combinatorial and medicinal chemistry. researchgate.netrug.nl

Transformations of the C3-Nitrile Group

The nitrile group at the C3 position offers a rich source of chemical transformations, allowing for its conversion into several other important functional groups. These reactions can be performed before or after the modification of the halogen sites, adding another layer of synthetic versatility.

The C3-nitrile can be readily hydrolyzed to afford carboxylic acid derivatives.

Amides: Partial hydrolysis of the nitrile, often under controlled acidic or basic conditions or using specific catalysts like manganese dioxide, yields the corresponding 3-carboxamide (nicotinamide) derivative. google.comgoogle.comgoogle.comresearchgate.net The reaction can be controlled to selectively produce the amide as the major product. researchgate.net

Carboxylic Acids: More vigorous hydrolysis conditions, typically involving strong acids or bases and elevated temperatures, will convert the nitrile group completely to a carboxylic acid (nicotinic acid). google.comresearchgate.net

Esters: The resulting carboxylic acid can be easily converted into a variety of esters through standard esterification methods, such as Fischer esterification with an alcohol under acidic catalysis.

The nitrile group is also susceptible to reduction, providing access to primary amines and aldehydes.

Amines: Catalytic hydrogenation (e.g., using H₂, Raney Nickel) or chemical reduction with strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding a 3-(aminomethyl)pyridine (B1677787) derivative. rsc.org

Aldehydes: A partial reduction to the aldehyde can be achieved using specific reducing agents that can be stopped at the intermediate imine stage, which is then hydrolyzed to the aldehyde. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation, particularly at low temperatures to prevent over-reduction to the alcohol. chemistrysteps.commasterorganicchemistry.comyoutube.com

Table 2: Summary of Transformations for the C3-Nitrile Group

| Transformation | Reagents/Conditions | Resulting Functional Group |

|---|---|---|

| Partial Hydrolysis | H₂O, controlled acid/base, or MnO₂ catalyst | Amide (-CONH₂) |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Full Reduction | LiAlH₄ or H₂/Raney Ni | Primary Amine (-CH₂NH₂) |

| Partial Reduction | 1) DIBAL-H, -78°C; 2) H₂O | Aldehyde (-CHO) |

Cyclization Reactions for the Formation of Fused Heterocycles

The structure of this compound serves as a valuable scaffold for the synthesis of a variety of fused heterocyclic systems. The differential reactivity of the iodo and bromo substituents allows for selective functionalization, which can be followed by intramolecular cyclization to construct new rings fused to the pyridine core.

A prominent strategy involves an initial palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, at the more reactive 2-iodo position. libretexts.org The introduction of a terminal alkyne at this position furnishes a 2-alkynyl-5-bromopyridine-3-carbonitrile intermediate. These intermediates are primed for subsequent cyclization reactions. Research on related 2-alkynylarylnitriles has demonstrated their utility in forming fused ring systems. For instance, such compounds can undergo base-promoted tautomerization to an allene, followed by a tetradehydro-Diels–Alder reaction to yield a fused pyridine ring. nih.gov Another pathway involves a 5-exo-dig cyclization of the 2-alkynylarylnitrile, which can be catalyzed by copper(I) to produce alkoxy-substituted 3H-pyrrolo[3,4-b]quinolines when an alcohol is used as a nucleophile. nih.gov The regioselectivity of these cyclizations can often be controlled by the choice of metal catalyst, with copper favoring 6-endo-dig and zinc promoting 5-exo-dig cyclizations. nih.gov

While direct radical cyclization of this compound has not been extensively reported, related systems have been shown to undergo such transformations. For example, free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been successfully employed to synthesize a range of derivatives with a pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton. beilstein-journals.org This suggests that under appropriate conditions, the generation of a radical at one of the halogenated positions of this compound could initiate a cascade to form polycyclic heteroaromatics.

The following table summarizes potential cyclization strategies starting from this compound:

| Starting Material Derivative | Reaction Type | Potential Fused Heterocycle |

| 2-Alkynyl-5-bromo-pyridine-3-carbonitrile | Tetradehydro-Diels–Alder | Fused Pyridine Ring |

| 2-Alkynyl-5-bromo-pyridine-3-carbonitrile | Metal-catalyzed Cyclization (e.g., Cu(I)) | Pyrrolo[3,4-b]quinoline derivatives |

| 5-Bromo-2-substituted-pyridine-3-carbonitrile | Radical Cyclization | Polycyclic Heteroaromatics |

Nucleophilic and Electrophilic Substitution Pathways on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the electron-withdrawing cyano group. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In this molecule, both the iodo group at C2 and the bromo group at C5 are potential leaving groups for nucleophilic substitution.

Generally, in SNAr reactions on pyridine rings, the positions activated for nucleophilic attack are C2, C4, and C6. researchgate.net Therefore, the iodo group at the C2 position is significantly more activated towards nucleophilic displacement than the bromo group at the C5 position. The relative reactivity of halogens as leaving groups in SNAr can be complex, but the C-I bond is typically weaker than the C-Br bond, further favoring substitution at the C2 position. This differential reactivity allows for selective functionalization. For instance, in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, Sonogashira, and Suzuki couplings, the greater reactivity of the C-I bond over the C-Br bond is well-established. wikipedia.orgwikipedia.orgmdpi.com This allows for the selective introduction of amines, alkynes, or aryl/vinyl groups at the 2-position while leaving the 5-bromo substituent intact for subsequent transformations. wikipedia.orgwikipedia.orgmdpi.com

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to its electron-deficient nature. When such reactions do occur, they typically proceed at the C3 position, which is the least deactivated position. In this compound, the C3 position is already substituted with a cyano group. The remaining open positions are C4 and C6. The directing effects of the existing substituents would play a crucial role in any potential EAS reaction. The cyano group is a meta-director, while the halogen atoms are ortho, para-directors. However, the strong deactivating effect of the pyridine nitrogen and the cyano group makes electrophilic substitution highly unlikely under standard conditions.

The table below outlines the expected reactivity in substitution reactions:

| Reaction Type | Position | Reactivity | Rationale |

| Nucleophilic Aromatic Substitution | C2 (Iodo) | High | Activation by pyridine nitrogen; weaker C-I bond. |

| Nucleophilic Aromatic Substitution | C5 (Bromo) | Low | Less activated position for nucleophilic attack. |

| Electrophilic Aromatic Substitution | C4, C6 | Very Low | Strong deactivation by pyridine nitrogen and cyano group. |

Regioselective C-H Functionalization Adjacent to Halogens or Nitrile in Pyridine Systems

Direct C-H functionalization is a powerful tool in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. In the context of this compound, the two available C-H bonds are at the C4 and C6 positions. The regioselectivity of any C-H functionalization reaction would be governed by the electronic and steric environment of these positions.

The pyridine nitrogen and the cyano group at C3 are strongly electron-withdrawing, which will influence the acidity and reactivity of the adjacent C-H bonds. The C4-H bond is situated between the meta-directing cyano group and the ortho, para-directing bromo group. The C6-H bond is adjacent to the pyridine nitrogen and the ortho, para-directing bromo group.

The relative acidity of the C-H protons can also play a role in base-mediated C-H functionalization. The C6-H is adjacent to the electronegative nitrogen, which could increase its acidity. However, the C4-H is influenced by both the cyano and bromo groups. The precise outcome of a C-H functionalization reaction would likely depend on the specific catalyst and reaction conditions employed.

The potential for regioselective C-H functionalization is summarized in the table below:

| Position | Influencing Factors | Potential Reactivity |

| C4-H | Adjacent to cyano and bromo groups | Potentially susceptible to functionalization depending on the reaction mechanism (e.g., radical, organometallic). |

| C6-H | Adjacent to pyridine nitrogen and bromo group | Increased acidity due to proximity to nitrogen may favor deprotonation-based functionalization. |

Advanced Spectroscopic and Structural Characterization in Research Settings

High-Field Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N NMR, 2D NMR techniques) for Regio- and Stereochemical Assignment

High-field NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. While specific experimental data for 5-Bromo-2-iodo-pyridine-3-carbonitrile is not widely available in the public domain, a detailed analysis can be predicted based on established principles and data from analogous structures, such as 5-Bromo-2-iodopyridine.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The proton at the C4 position and the proton at the C6 position would appear as distinct doublets due to coupling with each other. The chemical shifts would be influenced by the electron-withdrawing effects of the bromo, iodo, and cyano substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide evidence for the six unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be significantly affected by the attached halogens and the nitrile group. The carbon atom of the nitrile group (C7) would appear in the characteristic downfield region for nitriles. The carbons directly bonded to the iodine (C2) and bromine (C5) would also exhibit characteristic shifts.

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, would be valuable in characterizing the nitrogen environments of the pyridine ring and the nitrile group, providing further confirmation of the structure.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a correlation between the protons at C4 and C6, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, allowing for the definitive assignment of the C4-H4 and C6-H6 pairs.

| Technique | Predicted Observations for this compound |

| ¹H NMR | Two doublets in the aromatic region for H4 and H6. |

| ¹³C NMR | Six distinct signals, including a downfield signal for the nitrile carbon. |

| COSY | Correlation between H4 and H6. |

| HSQC | Correlation of H4 to C4 and H6 to C6. |

| HMBC | Long-range correlations confirming the connectivity of the ring and substituents. |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, the exact molecular formula can be deduced.

For this compound, with a molecular formula of C₆H₂BrIN₂, the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹²⁷I, ¹⁴N). An experimental HRMS measurement that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would also be observable, further confirming the presence of these halogens.

| Parameter | Value for C₆H₂BrIN₂ |

| Molecular Formula | C₆H₂BrIN₂ |

| Theoretical Exact Mass | [Calculated value based on isotopic masses] |

| Expected Observation | A molecular ion peak in the HRMS spectrum corresponding to the theoretical exact mass with a low ppm error. A characteristic isotopic pattern for one bromine atom. |

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Identification and Molecular Interactions

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several key absorption bands. The most prominent would be a sharp, strong band around 2230-2210 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The C-Br and C-I stretching vibrations would occur at lower frequencies, typically in the fingerprint region below 700 cm⁻¹.

Raman Spectroscopy: The Raman spectrum would provide complementary information. The C≡N stretch is also typically strong in the Raman spectrum. The symmetric ring breathing modes of the substituted pyridine ring are often prominent in the Raman spectrum and can be sensitive to the nature and position of the substituents.

| Functional Group | Expected IR Absorption (cm⁻¹) ** | Expected Raman Shift (cm⁻¹) ** |

| Aromatic C-H | >3000 | >3000 |

| Nitrile (C≡N) | 2230-2210 (strong, sharp) | 2230-2210 (strong) |

| Aromatic C=C, C=N | 1600-1400 | 1600-1400 |

| C-Br | <700 | <700 |

| C-I | <600 | <600 |

X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing

While a crystal structure for this compound is not publicly available, analysis of related structures, such as that of 3-amino-5-bromo-2-iodopyridine, suggests that the pyridine ring would be planar. The substituents would lie in or close to the plane of the ring. The crystal packing would likely be influenced by intermolecular interactions involving the nitrogen atom of the pyridine ring, the nitrile group, and the halogen atoms. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, could play a significant role in the crystal packing of this molecule.

| Structural Parameter | Expected Information from X-ray Diffraction |

| Molecular Conformation | Planarity of the pyridine ring; orientation of the substituents. |

| Bond Lengths and Angles | Precise measurements of all covalent bonds and angles. |

| Crystal Packing | Arrangement of molecules in the unit cell. |

| Intermolecular Interactions | Evidence of halogen bonding, π-π stacking, and other non-covalent interactions. |

Theoretical and Computational Investigations of 5 Bromo 2 Iodo Pyridine 3 Carbonitrile and Its Reactions

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of halogenated pyridine (B92270) derivatives. While specific DFT studies focused exclusively on 5-Bromo-2-iodo-pyridine-3-carbonitrile are not extensively detailed in publicly available literature, the principles from studies on related compounds like 2-Amino-3-bromo-5-nitropyridine and 3-bromo-2-hydroxypyridine (B31989) can be applied to understand its expected characteristics. mdpi.comnih.govresearchgate.net These calculations typically involve optimizing the molecule's geometry to its lowest energy state before computing various electronic properties. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. mdpi.comnih.gov A smaller gap generally implies higher reactivity. nih.gov

For substituted pyridines, the distribution of HOMO and LUMO orbitals is influenced by the electronic nature of the substituents. mdpi.com In this compound, the electronegative bromine, iodine, and nitrile groups would significantly affect the electron density distribution across the pyridine ring. DFT calculations would likely show the HOMO and LUMO orbitals delocalized over the π-system of the pyridine ring, with significant contributions from the halogen and cyano substituents. mdpi.com

| Parameter | Predicted Energy Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the pyridine ring and the nitrogen of the cyano group, due to their lone pairs of electrons. These sites would be the most likely points for hydrogen bonding or coordination with electrophiles. acs.org The regions around the hydrogen atoms and, to a lesser extent, the halogen atoms would exhibit positive potential. This information is crucial for understanding intermolecular interactions. researchgate.net

Reactivity descriptors derived from DFT, such as Fukui functions, provide more quantitative insight into the local reactivity of a molecule. researchgate.net The Fukui function, f(r), indicates the change in electron density at a specific point when the total number of electrons in the system changes. It helps identify the most nucleophilic (f+) and electrophilic (f-) sites within a molecule. researchgate.net

For this compound, Fukui function analysis would be used to pinpoint the specific atoms most likely to participate in reactions. For instance, the analysis would likely identify the carbon atoms attached to the iodine and bromine as potential sites for nucleophilic attack, while the nitrogen atoms would be highlighted as nucleophilic centers. researchgate.netresearchgate.net

Table 2: Predicted Local Reactivity Descriptors for this compound (Note: This table is a conceptual representation, as specific calculated values for the target molecule were not found.)

| Atomic Site | Predicted f+ (Susceptibility to Nucleophilic Attack) | Predicted f- (Susceptibility to Electrophilic Attack) |

|---|---|---|

| Pyridine Nitrogen (N) | Low | High |

| Cyano Nitrogen (N) | Low | High |

| Carbon-Iodo (C2) | High | Low |

| Carbon-Bromo (C5) | Moderate-High | Low |

Mechanistic Elucidation of Synthetic Pathways

Computational chemistry is also employed to elucidate the mechanisms of chemical reactions, providing a detailed picture of the transformation from reactants to products.

Understanding a reaction mechanism involves identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational methods can calculate the geometry and energy of these transient structures. researchgate.net By mapping the reaction coordinate, which represents the progress of the reaction, chemists can visualize the entire energy landscape of the transformation. nih.gov For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), transition state analysis would reveal the precise geometry of the intermediate complexes and the energy barriers that must be overcome for the reaction to proceed. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. researchgate.net This profile allows for the identification of the rate-determining step (RDS), which is the step with the highest activation energy.

In the context of SNAr reactions, which are common for halogenated aromatic compounds, a nucleophile attacks the electron-deficient pyridine ring, leading to the displacement of a leaving group (like bromide or iodide). nih.govtum.de Computational studies can model these pathways, determining the activation energies for the formation of the Meisenheimer complex (the intermediate) and for the subsequent departure of the leaving group. tum.de While specific studies on phosphine (B1218219) elimination in SNAr pathways involving this compound are not available, related computational work on SNAr reactions confirms the utility of DFT in predicting reaction feasibility and identifying the RDS. researchgate.net

Prediction of Spectroscopic Signatures and Conformational Preferences

There are no published studies detailing the theoretical prediction of spectroscopic signatures (such as NMR, IR, or Raman spectra) or the conformational preferences of this compound. While computational methods like Density Functional Theory (DFT) are standard for such predictions, specific calculations and their results for this compound are not available in the scientific literature. Consequently, no data on predicted chemical shifts, vibrational frequencies, or stable conformers can be provided.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

No molecular dynamics (MD) simulation studies have been reported for this compound. Research into its behavior in different solvents, the nature of its intermolecular interactions, and other dynamic properties that would be elucidated by MD simulations has not been published. As a result, there are no findings or data tables concerning solvent effects or intermolecular interaction energies to present for this compound.

Strategic Role of 5 Bromo 2 Iodo Pyridine 3 Carbonitrile in Advanced Organic Synthesis Research

Utilization as a Versatile Synthetic Building Block for Complex Polyheterocyclic Systems

The primary strategic value of 5-Bromo-2-iodo-pyridine-3-carbonitrile lies in its role as a sophisticated building block for the synthesis of complex polyheterocyclic systems. The differential reactivity of the two halogen atoms is the key to its utility. The C-I bond is significantly more reactive than the C-Br bond in standard palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Stille, and Buchwald-Hartwig aminations. This reactivity gradient allows for a stepwise and highly controlled approach to molecular construction.

Researchers can first perform a selective cross-coupling reaction at the more reactive 2-position (iodine) while leaving the 5-position (bromine) intact. This initial coupling introduces a desired molecular fragment. Subsequently, a second, often different, cross-coupling reaction can be carried out at the less reactive 5-position. This sequential one-pot or stepwise approach provides an efficient pathway to elaborate, unsymmetrical pyridine (B92270) derivatives that would be difficult to access through other means.

Furthermore, the nitrile group at the 3-position can serve as a linchpin for the formation of additional fused rings. It can undergo a variety of chemical transformations, including:

Cyclization reactions: The nitrile group can participate in cycloaddition reactions or be used as an anchor point for building fused pyrimidine, pyridone, or other heterocyclic rings.

Hydrolysis: It can be hydrolyzed to a carboxylic acid, which then opens up further functionalization possibilities, including amide bond formation or Curtius rearrangement.

Reduction: The nitrile can be reduced to a primary amine, providing a nucleophilic site for further derivatization.

This multi-faceted reactivity enables the use of this compound to construct intricate scaffolds found in medicinally relevant compounds and advanced materials.

Table 1: Potential Sequential Cross-Coupling Reactions

| Step | Position | Halogen | Potential Coupling Reaction | Example Partner |

|---|---|---|---|---|

| 1 | C2 | Iodine | Suzuki | Arylboronic acid |

| 2 | C5 | Bromine | Sonogashira | Terminal alkyne |

| 1 | C2 | Iodine | Buchwald-Hartwig | Amine |

| 2 | C5 | Bromine | Stille | Organostannane |

Application in the Development of New Ligands for Catalysis

The synthesis of novel ligands with tailored electronic and steric properties is crucial for advancing the field of catalysis. Pyridine-based structures, particularly bipyridines and terpyridines, are ubiquitous as ligands in coordination chemistry and homogeneous catalysis. This compound serves as an ideal precursor for creating sophisticated, unsymmetrical ligands.

Through sequential cross-coupling reactions, coordinating moieties such as other pyridine rings, imidazoles, or phosphine (B1218219) groups can be installed at the 2- and 5-positions. This allows for the precise construction of bidentate or tridentate ligand frameworks. The nitrile group at the 3-position plays a critical role as a strong electron-withdrawing group, which can significantly modulate the electronic properties of the resulting ligand. This electronic tuning is vital for optimizing the performance of a metal catalyst in a specific reaction by influencing the electron density at the metal center. The ability to fine-tune these properties makes this building block highly valuable in the rational design of next-generation catalysts for challenging chemical transformations.

Precursor in Research on Functional Advanced Materials (e.g., electronic or optical materials)

The development of new organic materials for applications in electronics and optics, such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors, relies on molecules with specific photophysical properties. Pyridine-carbonitrile derivatives are known to be effective electron-accepting units in such materials. For instance, carbazole-pyridine-carbonitrile derivatives have been successfully developed as highly efficient blue thermally activated delayed fluorescence (TADF) emitters for OLEDs. acs.org

This compound is a strategic precursor for such functional materials. The dihalo functionality allows for the extension of conjugation through cross-coupling reactions with various aromatic and heteroaromatic building blocks (donors). This process can generate donor-acceptor-donor (D-A-D) or more complex conjugated systems. The pyridine-3-carbonitrile (B1148548) core acts as the electron-deficient (acceptor) part of the molecule, which is essential for creating materials with small singlet-triplet energy gaps, a key requirement for TADF. The ability to systematically build out a conjugated system from a well-defined, electron-deficient core makes this compound a powerful tool for materials science research.

Table 2: Functional Groups for Advanced Materials Synthesis

| Position | Functional Group | Role in Material Synthesis | Target Property |

|---|---|---|---|

| C2/C5 | Iodo/Bromo | Sites for π-system extension via cross-coupling | Charge transport, light absorption/emission |

| C3 | Nitrile | Electron-withdrawing group | Tuning of HOMO/LUMO levels, TADF |

Contribution to the Discovery and Development of Novel Synthetic Methodologies

The distinct and predictable reactivity difference between the C-I and C-Br bonds makes this compound an excellent substrate for the development and optimization of new synthetic methods. mdpi.com Chemists focused on methodology development can use this molecule as a benchmark to:

Test the selectivity of new catalytic systems: A new catalyst designed for selective C-I or C-Br bond activation can be effectively tested using this substrate.

Develop one-pot sequential reactions: This molecule is ideal for designing and showcasing the efficiency of one-pot, multi-step reaction sequences where different catalysts or reagents are added sequentially to functionalize each position selectively.

Explore unconventional coupling mechanisms: It can be used to probe the limits of chemoselectivity in novel cross-coupling reactions, such as those mediated by non-precious metals or driven by photoredox catalysis.

By providing a clear and unambiguous readout of selectivity, this compound helps accelerate the discovery of more efficient and selective synthetic tools, which is a fundamental goal of modern organic chemistry.

Framework for Structure-Reactivity Relationship (SRR) Studies in Chemical Research

Understanding how molecular structure influences chemical reactivity is a cornerstone of physical organic chemistry. Structure-Reactivity Relationship (SRR) studies provide the fundamental data needed to predict reaction outcomes and design better catalysts and reagents. This compound is an ideal framework for such investigations.

The molecule contains three key features whose impact on reactivity can be systematically studied:

The site of the halogen: The reactivity of the C-I bond at the 2-position can be quantitatively compared to the C-Br bond at the 5-position under various reaction conditions.

The nature of the halogen: By comparing its reactivity to analogous compounds like 2,5-dibromopyridine-3-carbonitrile or 2,5-diiodopyridine-3-carbonitrile, a precise quantitative scale of halogen reactivity on this specific scaffold can be established.

The electronic effect of the nitrile group: By comparing the reaction rates of this molecule to 5-Bromo-2-iodopyridine (lacking the nitrile), the powerful electron-withdrawing effect of the -CN group on the rates of oxidative addition in cross-coupling reactions can be quantified.

These systematic studies provide valuable mechanistic insights and contribute to the development of predictive models for reactions involving complex heterocyclic substrates, ultimately enabling more rational and efficient synthesis design. rsc.org

Future Research Trajectories and Emerging Methodologies

Sustainable and Green Chemistry Approaches for its Synthesis

Traditional synthetic routes for polysubstituted pyridines often rely on harsh reagents, hazardous solvents, and multi-step processes that generate significant waste. rasayanjournal.co.in The future of synthesizing 5-Bromo-2-iodo-pyridine-3-carbonitrile will prioritize the principles of green chemistry to enhance environmental compatibility and economic feasibility. nih.gov Research in this area is expected to explore several key strategies:

Multicomponent Reactions (MCRs): Designing one-pot MCRs that bring together three or more simple starting materials to construct the complex pyridine (B92270) ring in a single step is a primary goal. rasayanjournal.co.inresearchgate.net This approach improves atom economy and reduces the need for isolating intermediates. An advanced version of the Guareschi–Thorpe reaction, for instance, utilizes ammonium (B1175870) carbonate in an aqueous medium as both a nitrogen source and a reaction promoter, offering an eco-friendly pathway to hydroxypyridines that could be adapted. rsc.org

Microwave-Assisted Synthesis: The application of microwave irradiation is a recognized green chemistry tool that can dramatically shorten reaction times from hours to minutes and increase product yields compared to conventional heating methods. nih.gov Future studies will likely focus on developing a microwave-assisted protocol for the synthesis of this compound.

Green Solvents and Catalysts: A shift away from toxic organic solvents towards environmentally benign alternatives like water, ionic liquids, or solvent-free conditions is anticipated. rasayanjournal.co.inresearchgate.net Furthermore, the development of reusable, green catalysts, such as magnetic nanoparticles, can simplify product purification and reduce waste. researchgate.net

A comparative look at conventional versus green methodologies highlights the potential benefits:

| Parameter | Conventional Synthesis Approach | Potential Green Chemistry Approach |

|---|---|---|

| Solvents | Often hazardous (e.g., chlorinated hydrocarbons) | Water, ethanol, ionic liquids, or solvent-free rasayanjournal.co.inresearchgate.net |

| Reaction Time | Often several hours to days | Minutes to a few hours (e.g., via microwave) nih.gov |

| Energy Consumption | High (prolonged heating/refluxing) | Lower (e.g., microwave, ultrasound) rasayanjournal.co.in |

| Byproduct Generation | Can be significant, requiring extensive purification | Minimized through high-yield, one-pot reactions rasayanjournal.co.in |

| Catalysts | Often stoichiometric, toxic reagents | Recyclable, non-toxic catalysts researchgate.net |

Development of Asymmetric Synthetic Routes to Chiral Derivatives (if applicable)

While this compound itself is achiral, its functional handles (bromo, iodo, and nitrile groups) provide ideal anchor points for introducing chirality. Chiral pyridine derivatives are crucial structural motifs in many pharmaceuticals and bioactive natural products. chim.it However, the catalytic asymmetric synthesis of these compounds is challenging due to the coordinating ability of the pyridine nitrogen, which can deactivate catalysts. chim.it

Future research will likely focus on developing novel catalytic systems to overcome these challenges. Strategies may include:

Catalytic Asymmetric Cross-Coupling: Utilizing the bromo and iodo substituents for stereoselective cross-coupling reactions to introduce chiral groups.

Asymmetric C-H Functionalization: Developing methods for the enantioselective functionalization of the C-H bond at the 4- or 6-positions.

Development of Novel Chiral Ligands: Designing new chiral pyridine-derived ligands that can effectively coordinate with transition metals and facilitate highly enantioselective transformations. acs.org A "double-layer control" design concept, which tunes the steric environment around the catalytic center, has shown promise in securing both high reactivity and stereoselectivity. acs.org

The development of planar-chiral derivatives of pyridine-based nucleophilic catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), has also proven effective in a range of asymmetric processes and could inspire new catalytic approaches. acs.orgscispace.com

Mechanistic Understanding of Unprecedented Reactivity Patterns under Novel Conditions

The distinct electronic properties and positions of the bromo, iodo, and nitrile substituents on the pyridine ring suggest that this compound could exhibit unique reactivity. Future research will delve into exploring its behavior under novel reaction conditions to uncover unprecedented transformations.

A key area of investigation will be the regioselective functionalization of the different positions on the pyridine ring. For example, researchers have developed strategies for the challenging meta-C-H functionalization of pyridines by using a temporary de-aromatization of the ring, which reverses its electronic properties and allows for selective substitution. innovations-report.com Applying such a strategy to this compound could allow for precise modification at the C-4 position.

Furthermore, mechanistic studies involving advanced spectroscopic and computational methods will be crucial to understand the pathways of these novel reactions. For instance, exploring the reactivity of strained intermediates, such as bicyclic aziridines derived from pyridine precursors, can provide access to complex and densely functionalized molecular scaffolds. nih.gov

Integration of High-Throughput Experimentation and Automation in Discovery Efforts

The discovery of optimal reaction conditions and novel derivatives of this compound can be significantly accelerated through high-throughput experimentation (HTE) and laboratory automation. nih.govyoutube.com HTE allows for the parallel execution of a large number of experiments on a microscale, enabling rapid screening of catalysts, solvents, bases, and other reaction parameters. youtube.comacs.org

Future discovery efforts will leverage HTE for:

Reaction Optimization: Quickly identifying the ideal conditions for Suzuki-Miyaura or Buchwald-Hartwig couplings at the bromo- or iodo-positions. acs.org

Library Synthesis: Rapidly generating large collections of derivatives by reacting this compound with diverse building blocks under a standardized set of conditions. youtube.com This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. acs.org

Discovery of New Reactions: Using HTE to randomly combine reagents and catalysts with the substrate, increasing the chances of discovering unexpected yet synthetically useful transformations. youtube.com

The integration of automation and robotics with HTE platforms can create "self-driving labs" where machine learning algorithms propose new experiments, which are then automatically executed and analyzed, creating a closed loop for accelerated discovery. youtube.comsciencedaily.com

Rational Design of Pyridine Derivatives with Tailored Reactivity via Computational Chemistry

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules and for predicting their chemical behavior. researchgate.net In the context of this compound, computational approaches can guide future research by:

Predicting Reactivity and Regioselectivity: Using Density Functional Theory (DFT) and other methods to calculate the electron distribution and orbital energies of the molecule. This can predict which halogen is more susceptible to oxidative addition in a cross-coupling reaction or which C-H bond is most likely to react under specific conditions. researchgate.net

Designing Novel Catalysts: Simulating the interaction between the pyridine substrate and various catalyst-ligand complexes to design systems with enhanced activity and selectivity for specific transformations.

Structure-Based Drug Design: If derivatives are being explored for biological activity, computational docking can be used to predict how they will bind to a target protein, helping to prioritize the synthesis of the most promising candidates. rsc.orgmdpi.com

By combining computational predictions with experimental validation (often using HTE), researchers can significantly reduce the trial-and-error component of chemical discovery, leading to a more efficient and targeted approach for developing new pyridine derivatives with tailored properties. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-iodo-pyridine-3-carbonitrile, and how can yield be maximized?

- Methodology : Bromination and iodination of pyridine precursors are common strategies. For example, halogenation of aminopyridines (e.g., 2-amino-3-methylpyridine bromination ) can be adapted. Sequential halogenation (bromine first, iodine second) under controlled temperatures (0–5°C) with catalysts like N-iodosuccinimide (NIS) may improve selectivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions (e.g., deshielding effects of Br/I on adjacent carbons) .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., M.W. ~318.34 for analogous 5-Bromo-2-chloro-3-iodopyridine ).

- IR Spectroscopy : The cyano group (C≡N) shows a sharp peak near 2200–2260 cm .

Q. How does the steric environment of the pyridine ring influence halogen reactivity in cross-coupling reactions?

- Methodology : The iodo group is more reactive than bromo in Suzuki-Miyaura couplings due to weaker C–I bonds. However, steric hindrance from the cyano group at C3 may slow transmetalation. Use Pd(PPh) or XPhos precatalysts with boronic acids (e.g., pyridineboronic acids ) to enhance efficiency.

Advanced Research Questions

Q. What strategies address regioselectivity challenges when functionalizing this compound at specific halogen sites?

- Methodology :

- Protecting Groups : Temporarily protect the cyano group (e.g., as a silyl ether) to direct reactivity toward iodine.

- Metal Catalysts : Use Cu(I)-mediated Ullmann coupling for selective C–I activation .

- Kinetic Control : Lower temperatures favor iodine substitution over bromine due to faster oxidative addition .

Q. How does the electron-withdrawing cyano group affect the compound’s participation in nucleophilic aromatic substitution (SNAr)?

- Methodology : The cyano group at C3 deactivates the ring, reducing SNAr feasibility at C2 and C5. However, in strongly electron-deficient systems (e.g., with NO substituents), SNAr at C6 may occur. Computational DFT studies can map charge distribution to predict reactive sites .

Q. What are the implications of contradictory crystallography data for this compound’s solid-state structure?

- Methodology : Discrepancies in reported bond angles (e.g., C–Br vs. C–I lengths) may arise from polymorphism. Single-crystal X-ray diffraction under varied conditions (temperature, solvent) can resolve this. Compare with analogous structures (e.g., 5-Bromo-6-chloro-3-iodopyridin-2-amine ) to identify trends.

Safety & Handling

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (potential irritant ).

- Ventilation : Conduct reactions in a fume hood due to possible cyanide vapor release under decomposition.

- Storage : Keep in amber glass at –20°C under inert gas (Ar/N) to prevent halogen exchange .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on this compound’s solubility in polar aprotic solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.